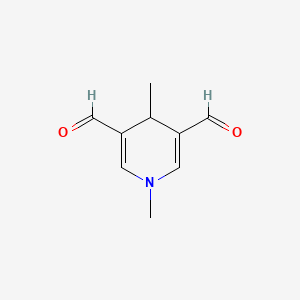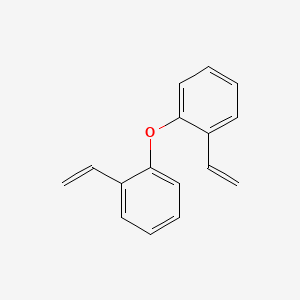
1,1'-Oxybis(2-ethenylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(2-ethenylbenzene): is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenylbenzene groups connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2-ethenylbenzene) typically involves the reaction of 2-ethenylphenol with a suitable oxidizing agent. One common method is the oxidative coupling of 2-ethenylphenol in the presence of a catalyst such as copper(II) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2-ethenylbenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-Oxybis(2-ethenylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2-ethenylbenzene) involves its interaction with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. The aromatic rings can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1’-Oxybis(2-ethynylbenzene): Contains ethynyl groups instead of ethenyl groups.
1,1’-Oxybis(2-methylbenzene): Contains methyl groups instead of ethenyl groups.
1,1’-Oxybis(2-chlorobenzene): Contains chlorine atoms instead of ethenyl groups.
Uniqueness
1,1’-Oxybis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for polymerization. This sets it apart from other similar compounds and makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
80345-98-8 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-ethenyl-2-(2-ethenylphenoxy)benzene |
InChI |
InChI=1S/C16H14O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
InChI Key |
XAMUMSSJGOLFQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1OC2=CC=CC=C2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
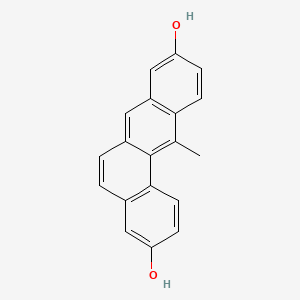
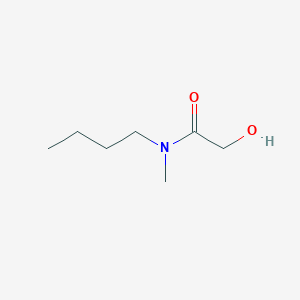
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)

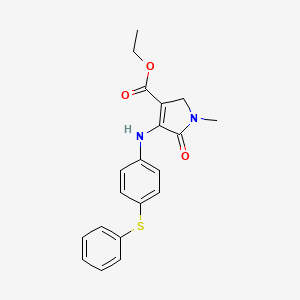
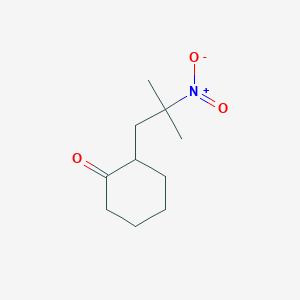
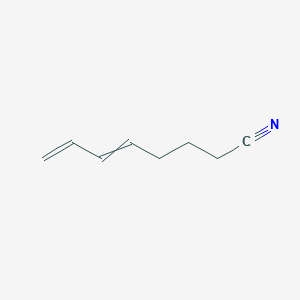
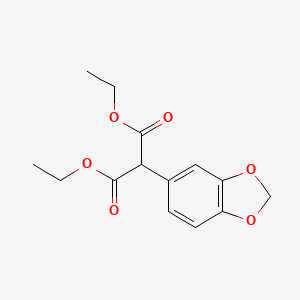

![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
